molecular formula C27H32N8O6S3 B2593352 4-(diethylsulfamoyl)-N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 309969-46-8

4-(diethylsulfamoyl)-N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2593352
CAS No.: 309969-46-8
M. Wt: 660.78
InChI Key: ZXTBYHMFRROIEH-UHFFFAOYSA-N
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Description

The compound "4-(diethylsulfamoyl)-N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide" is a structurally complex benzamide derivative incorporating a 1,2,4-triazole core, a 1,3,4-thiadiazole substituent, and a diethylsulfamoyl group. Its design integrates multiple pharmacophoric motifs, including sulfonamide and heterocyclic moieties, which are associated with diverse biological activities such as enzyme inhibition and antimicrobial effects . The presence of the 1,3,4-thiadiazole ring, in particular, is notable for its role in enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N8O6S3/c1-6-34(7-2)44(38,39)20-11-8-18(9-12-20)25(37)28-15-23-31-33-27(42-16-24(36)29-26-32-30-17(3)43-26)35(23)21-14-19(40-4)10-13-22(21)41-5/h8-14H,6-7,15-16H2,1-5H3,(H,28,37)(H,29,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTBYHMFRROIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N8O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multi-step organic synthesis. The process may include:

  • Formation of the diethylsulfamoyl group through sulfonation and subsequent alkylation.
  • Synthesis of the 2,5-dimethoxyphenyl group via methoxylation of a phenyl ring.
  • Construction of the thiadiazol ring through cyclization reactions.
  • Assembly of the triazol ring via azide-alkyne cycloaddition.
  • Coupling of these intermediates through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

Reaction Site Conditions Products
Amide bond (benzamide)6M HCl, reflux4-(diethylsulfamoyl)benzoic acid + Amine-containing fragment
Sulfonamide groupNaOH (aq.), 100°CDiethylamine + Sulfonic acid derivative
Thiadiazole ringH₂O, prolonged heatingPartial ring opening with formation of thiol intermediates (theoretical)

Oxidation of Thioether Linkage

The sulfanyl (-S-) bridge between the triazole and thiadiazole-carbamoyl moieties is oxidation-prone:

  • With H₂O₂ (1 equiv.) : Forms sulfoxide (-SO-), altering electron distribution in the conjugated system.

  • With excess H₂O₂ : Yields sulfone (-SO₂-), increasing polarity and reducing bioavailability .

Nucleophilic Substitution

The electron-deficient triazole and thiadiazole rings may undergo nucleophilic attacks:

  • At Triazole C-3 : Reaction with amines (e.g., piperidine) under basic conditions to form substituted derivatives.

  • At Methoxy Groups : Demethylation with BBr₃ to yield phenolic intermediates, enabling further functionalization .

Cycloaddition and Ring-Opening

  • Thiadiazole Ring : Potential participation in [3+2] cycloadditions with nitrile oxides to form fused heterocycles.

  • Triazole Ring : Thermal ring-opening at >200°C to generate nitrile imines, which could trap dipolarophiles like dimethyl acetylenedicarboxylate .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiadiazole and triazole structures often exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazoles have shown promising results against various cancer cell lines such as lung (A549), skin (SK-MEL-2), and ovarian cancer (SK-OV-3) . The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis through interaction with specific molecular targets .

Antimicrobial Activity

Compounds similar to 4-(diethylsulfamoyl)-N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide have been investigated for their antimicrobial properties. Studies have shown that thiadiazole derivatives possess activity against a range of bacteria and fungi . This suggests potential applications in developing new antimicrobial agents.

Agricultural Applications

The unique properties of thiadiazole derivatives also extend to agricultural uses. They have been explored for their fungicidal and insecticidal activities. Research has identified that certain thiadiazole compounds can effectively combat pests such as fungi and insects . This positions them as valuable candidates in the formulation of agricultural pesticides.

Case Study 1: Anticancer Evaluation

A study conducted on a series of thiadiazole derivatives demonstrated that modifications in the chemical structure significantly influenced their anticancer efficacy. The most active compound showed an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line . This highlights the importance of structural optimization in enhancing therapeutic effectiveness.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of thiadiazole derivatives, compounds were tested against various microbial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard drugs . This underscores the potential for developing new antibiotics based on similar scaffolds.

Summary Table of Applications

Application AreaDescriptionExample Findings
Anticancer Inhibition of cancer cell growthSignificant activity against A549 and SK-MEL-2 cell lines
Antimicrobial Activity against bacteria and fungiEffective against Staphylococcus aureus and E. coli
Agriculture Fungicidal and insecticidal propertiesPotential use in pesticide formulations

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 2: Spectral and Physicochemical Comparisons

Parameter Target Compound (Inferred) Compounds [7–9] Compound
IR νC=S (cm⁻¹) ~1247–1255 (thione) 1247–1255 1250–1260 (sulfanylidene)
NMR δ (ppm, aromatic) 6.8–7.5 (dimethoxyphenyl) 7.2–8.1 (sulfonylphenyl) 7.1–7.3 (methylbenzamide)
Solubility (logP) ~3.5 (estimated) 2.8–3.2 2.5
Tautomeric Form Thione Thione Sulfanylidene

Biological Activity

The compound 4-(diethylsulfamoyl)-N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that belongs to the class of sulfonamides and triazoles. Its intricate structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H38N6O5SC_{27}H_{38}N_{6}O_{5}S, with a molecular weight of approximately 578.68 g/mol. The structural features include:

  • Sulfonamide group : Contributes to its biological activity.
  • Triazole ring : Known for antifungal properties.
  • Thiadiazole moiety : Associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing both sulfonamide and triazole structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazoles showed potent activity against various bacterial strains, suggesting that the incorporation of the thiadiazole moiety in this compound may enhance its antimicrobial efficacy .

Antifungal Properties

The triazole component is particularly noteworthy for its antifungal activity. Triazoles inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. In vitro studies have shown that related compounds can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus . The specific activity of this compound against fungal pathogens remains to be fully elucidated but is expected to be significant due to its structural similarities with known antifungals.

Anticancer Potential

Emerging evidence suggests that sulfonamide derivatives possess anticancer properties. The mechanism may involve the inhibition of carbonic anhydrase enzymes, which are often upregulated in cancer cells. Compounds similar to the one have shown promise in preclinical models for various cancers . Further research is required to assess the specific anticancer activities of this compound.

Synthesis and Characterization

The synthesis of this compound has been achieved through multi-step synthetic pathways involving key intermediates such as thiadiazoles and triazoles. Characterization techniques including NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates validated?

The synthesis involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

  • Cyclization of thiourea derivatives with NaOH to form the triazole ring (e.g., thioglycolic acid treatment under reflux conditions) .
  • Sulfanyl group introduction via nucleophilic substitution, using reagents like alkyl halides in ethanol .
  • Final coupling of the benzamide moiety using carbodiimide-mediated amide bond formation . Intermediates are validated via elemental analysis (C, H, N, S), IR (to confirm functional groups like -NH and -C=O), and 1^1H NMR (to verify substitution patterns and integration ratios) .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm1^{-1}) .
  • 1^1H NMR : Resolves substituent positions on aromatic rings and confirms methylene (-CH2_2-) linkages in the triazole-thiadiazole backbone .
  • X-Ray Crystallography : Provides absolute configuration, especially for chiral centers, and non-covalent interactions (e.g., hydrogen bonding networks) .

Q. What preliminary biological screening data exist for this compound?

Analogous 1,3,4-thiadiazole-triazole hybrids exhibit broad-spectrum antimicrobial activity. For example:

  • MIC values of 2–8 µg/mL against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Antifungal activity against Candida albicans (MIC 4–16 µg/mL) due to sulfanyl group interactions with fungal enzymes .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and purity?

  • Flow Chemistry : Continuous-flow reactors improve reproducibility and scalability. Key variables include temperature (40–80°C), residence time (10–30 min), and reagent stoichiometry (1:1 to 1:1.2 molar ratios) .
  • Statistical Modeling : Response Surface Methodology (RSM) identifies optimal conditions (e.g., 65°C, 20 min residence time) to maximize yield (>85%) while minimizing by-products (e.g., unreacted intermediates) .

Q. How to resolve contradictions between elemental analysis and spectral data?

Discrepancies may arise from:

  • Hydrate Formation : Elemental analysis may detect residual solvent (e.g., ethanol or water), altering C/H ratios. Thermogravimetric analysis (TGA) clarifies solvent content .
  • Tautomerism : Thione-thiol tautomerism in triazole rings can shift NMR signals. Variable-temperature NMR or X-ray studies confirm dominant tautomeric forms .

Q. What computational tools elucidate non-covalent interactions in biological targeting?

  • DFT Calculations : Predict binding affinities between the sulfonamide group and bacterial dihydropteroate synthase (e.g., Gibbs free energy < -30 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme stability over 100 ns trajectories, highlighting key residues (e.g., Phe31^{31}, Lys220^{220}) for hydrogen bonding .
  • Docking Studies : AutoDock Vina or Schrödinger Suite validate interactions with antifungal targets (e.g., cytochrome P450 14α-demethylase) .

Q. How do substituent modifications influence structure-activity relationships (SAR)?

  • Sulfanyl Group Replacement : Replacing -S- with -O- reduces antifungal activity (MIC increases to >32 µg/mL), suggesting sulfur’s role in thiol-enzyme inhibition .
  • Methoxy Positioning : 2,5-Dimethoxyphenyl analogs show enhanced Gram-negative activity (MIC 4 µg/mL) compared to para-substituted derivatives (MIC 8 µg/mL) due to improved membrane penetration .
  • Thiadiazole Methylation : 5-Methyl substitution on the thiadiazole ring increases metabolic stability (t1/2_{1/2} > 6 h in liver microsomes) .

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